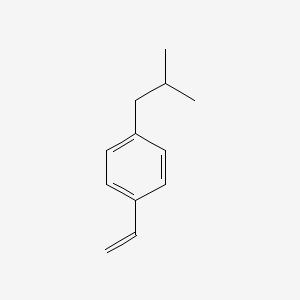

![molecular formula C19H17N3O2S B2830339 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-29-3](/img/structure/B2830339.png)

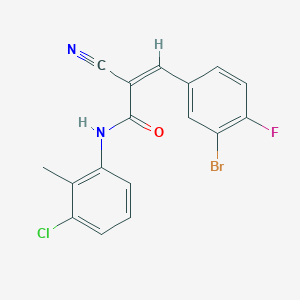

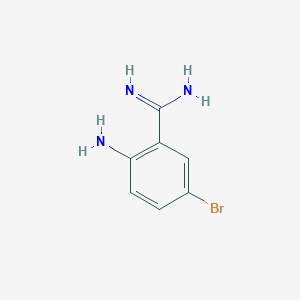

10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of pyrimido[4,5-b]quinolines, which are heterocyclic compounds. These compounds are known for their diverse biological activities .

Synthesis Analysis

Pyrimido[4,5-b]quinolines can be synthesized through multicomponent reactions involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil .Molecular Structure Analysis

The compound has a complex structure with a pyrimido[4,5-b]quinoline core, which is a bicyclic system containing a pyrimidine ring fused with a quinoline .Chemical Reactions Analysis

The chemical reactions of pyrimido[4,5-b]quinolines can vary depending on the substituents present in the molecule. They can undergo various reactions such as cyclization and multi-component reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and substituents. Unfortunately, specific information about this compound is not available .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Geometrical Change

The compound 10-(4- tert -Butylphenyl)-3-(2-ethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, closely related to the queried chemical, demonstrates significant changes in bond lengths within its structure due to hydrogen bonding at the pyrimidine ring. This indicates a potential for redox reactions, highlighting its relevance in studying flavoenzyme models (Kawai, Kunitomo, & Ohno, 1996).

Synthesis of Derivatives

Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives have been synthesized from a one-pot condensation process involving 1-methyl barbituric acid and aromatic aldehydes. This synthesis process utilizes a bis[7-tert-butyl-2-anilinotropone] Ti complex, demonstrating the compound's versatility in generating structurally complex molecules (Damavandi & Sandaroos, 2012).

Catalyzed Synthesis of Heterocyclic Compounds

The L-proline-catalyzed synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones via a four-component sequential reaction showcases an "on water" protocol that is environmentally friendly and efficient. This method illustrates the compound's utility in creating complex heterocyclic ortho-quinones, emphasizing its significance in green chemistry (Rajesh, Bala, Perumal, & Menéndez, 2011).

Oxidation of Amines to Carbonyl Compounds

5-Deazaflavin, closely related to the queried compound, has been shown to oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is automatically recycled, highlights a potential application in organic synthesis and transformation processes (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).

Corrosion Inhibition

A study on 5-arylpyrimido-[4,5-b]quinoline-diones revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application underscores the potential industrial relevance of such compounds in protecting metal surfaces, combining experimental and theoretical approaches to understand their inhibitory mechanism (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Eigenschaften

IUPAC Name |

10-methyl-3-propyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-3-10-22-17(14-9-6-11-25-14)20-18-15(19(22)24)16(23)12-7-4-5-8-13(12)21(18)2/h4-9,11H,3,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENGRQLNQQLTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

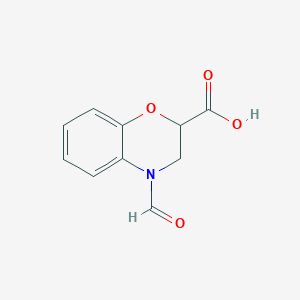

![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)

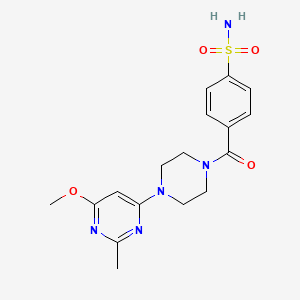

![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)

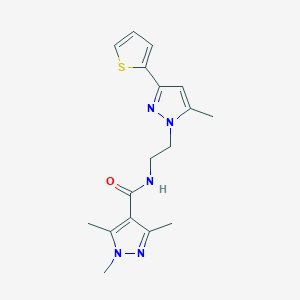

![6-(4-methoxyphenethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2830265.png)

![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)